molecular formula C14H34Cl2N2O6 B1469824 Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride CAS No. 1485417-66-0

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride

Cat. No.: B1469824
CAS No.: 1485417-66-0
M. Wt: 397.3 g/mol
InChI Key: IOXJYIZNTKYAHL-UHFFFAOYSA-L
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Description

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride is a useful research compound. Its molecular formula is C14H34Cl2N2O6 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

trimethyl-[3-oxo-3-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propoxy]propyl]azanium;dichloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-7-13(17)19-11-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJYIZNTKYAHL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)OCCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride is a complex quaternary ammonium compound. Compounds of this nature typically exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The specific biological activity can vary significantly based on the structural characteristics and functional groups present in the molecule.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), such as trimethylated derivatives, are well-known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Research has shown that QACs can be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzalkonium ChlorideE. coli, S. aureus0.5 - 4 µg/mL
Cetyltrimethylammonium BromideP. aeruginosa, C. albicans1 - 8 µg/mL
Trimethylazanium CompoundsVarious strainsVaries based on structure

Cytotoxicity

The cytotoxic effects of similar trimethylated compounds have been documented in various studies. These compounds can induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of trimethylated quaternary ammonium compounds on various cancer cell lines (e.g., HeLa and MCF-7), significant reductions in cell viability were observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific compound and cell type.

The mechanism by which these compounds exert their biological effects often involves:

  • Membrane Disruption : QACs integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS can lead to oxidative stress, contributing to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
Reactant of Route 2
Reactant of Route 2
Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride

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